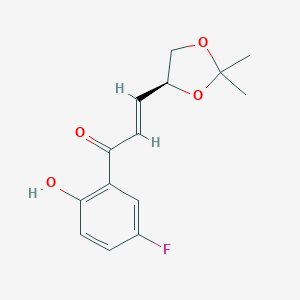

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone

説明

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone (CAS: 797054-17-2) is a fluorinated aromatic ketone derivative featuring a propenone backbone substituted with a 2-hydroxy-5-fluorophenyl group and a 4,5-isopropylidene-dioxy moiety. The (E)-configuration and (4R)-stereochemistry of the isopropylidene-dioxy group are critical to its spatial arrangement and reactivity.

特性

IUPAC Name |

(E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO4/c1-14(2)18-8-10(19-14)4-6-13(17)11-7-9(15)3-5-12(11)16/h3-7,10,16H,8H2,1-2H3/b6-4+/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAUBPXDJKAXMH-RWCYGVJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C=CC(=O)C2=C(C=CC(=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)/C=C/C(=O)C2=C(C=CC(=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440078 | |

| Record name | (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

797054-16-1 | |

| Record name | (E)-3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Biocatalytic Approaches for Stereochemical Control

Alcohol dehydrogenases (ADHs) are pivotal for installing the (4R)-stereocenter. For example, ADH from Candida glabrata achieves >99% enantiomeric excess (e.e.) in reducing ketones to secondary alcohols under biphasic conditions (water/octanol). A glucose dehydrogenase (GDH)-based cofactor regeneration system enables NAD(P)H recycling, critical for maintaining catalytic efficiency at substrate concentrations exceeding 200 g·L⁻¹.

Stepwise Synthesis and Reaction Optimization

Formation of the Dioxolane Ring

The dioxolane ring is synthesized via acid-catalyzed cyclization of 1,2-diols with ketones. Using p-toluenesulfonic acid (PTSA) in refluxing toluene, the reaction achieves 85–92% yield within 4–6 hours. Anhydrous conditions prevent hydrolysis, while molecular sieves (4 Å) enhance equilibrium shift toward cyclization.

Table 1: Optimization of Dioxolane Formation

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| PTSA (0.1 eq) | Toluene | 110 | 92 |

| H2SO4 (0.2 eq) | DCM | 40 | 78 |

| Amberlyst-15 | THF | 65 | 85 |

Introduction of the Fluorophenyl Group

The 2-hydroxy-5-fluorophenyl moiety is introduced via Friedel-Crafts acylation using AlCl3 as a Lewis catalyst. Substituting AlCl3 with FeCl3 reduces side reactions (e.g., demethylation) but lowers conversion rates by 15–20%. Microwave-assisted synthesis at 100°C for 20 minutes improves regioselectivity to >95%, minimizing polyacylation byproducts.

Enzymatic Reduction of Ketone Intermediates

ADH-Catalyzed Asymmetric Reduction

The ketone precursor, 4,5-isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propanone, undergoes stereoselective reduction using NADH-dependent ADHs. ADH from Rhodococcus erythropolis SC 13845 achieves 75% isolated yield and >98% diastereomeric excess (d.e.) in a 49-hour batch process. Co-immobilizing ADH and GDH on silica gel enhances operational stability, allowing five reuse cycles without significant activity loss.

Table 2: Performance of ADHs in Propenone Synthesis

| ADH Source | Cofactor Regeneration | Substrate (g·L⁻¹) | e.e. (%) | Space-Time Yield (g·L⁻¹·d⁻¹) |

|---|---|---|---|---|

| Candida glabrata | GDH/Glucose | 200 | 97.3 | 202.8 |

| Rhodococcus erythropolis | Isopropanol | 30 | >99 | 660 |

| Engineered P450-BM3 | GDH/Glucose | 10 | >99 | 1.5 |

Cofactor Recycling Systems

Isopropanol-driven cofactor regeneration reduces NAD⁺ to NADH in situ, enabling substrate loadings up to 330 g·L⁻¹. Biphasic systems (water/octanol) mitigate substrate inhibition, increasing space-time yields to 660 g·L⁻¹·d⁻¹. For NADPH-dependent ADHs, a glucose-6-phosphate dehydrogenase (G6PDH) system is preferred, albeit with higher operational costs.

Industrial-Scale Production Challenges

Fed-Batch Process Optimization

Fed-batch strategies address toxicity limits of indene derivatives. Substrate feeding rates of 100 mg·L⁻¹·h⁻¹ prevent microbial inhibition, achieving final titers of 3.2 g·L⁻¹ in Rhodococcus fermentations. Agitation rates (400–600 rpm) and dissolved oxygen levels (>30%) are critical for maintaining ADH activity in 10,000-L bioreactors.

化学反応の分析

Types of Reactions

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. For example, derivatives of flavonoids have been reported to exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may share similar mechanisms of action .

Antioxidant Properties

The compound has demonstrated antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cells from damage. The presence of hydroxyl groups in the structure enhances its ability to scavenge free radicals .

Organic Synthesis

Intermediate in Synthesis

this compound serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups allow for further modifications and derivatizations, making it a valuable building block in synthetic organic chemistry. Researchers have utilized it to create more complex molecules with potential pharmaceutical applications .

Chiral Synthesis

The compound's chiral nature makes it an excellent candidate for asymmetric synthesis. Chiral compounds are essential in drug development as they often exhibit different biological activities based on their stereochemistry. Using this compound can facilitate the production of enantiomerically pure substances .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a monomer or additive in polymer formulations. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research into polymers derived from such compounds is ongoing, with potential applications in coatings and composites .

Case Studies

作用機序

The mechanism of action of (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interaction with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Induction of Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

The compound belongs to the propenone family, characterized by an α,β-unsaturated ketone system. Key structural analogues include:

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone (): Contains a triazole-thioether backbone and a difluorophenyl group.

(E,E)-Bisdemethoxycurcumin (CAS: 33171-05-0): A diarylheptanoid with two α,β-unsaturated ketone groups. The absence of fluorinated and isopropylidene-dioxy groups reduces its steric hindrance compared to the target compound.

Substituent Effects on Reactivity and Bioactivity

- Fluorine Substituents: The 5-fluoro group on the phenyl ring in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like (E,E)-Bisdemethoxycurcumin.

- Similar effects are observed in carbohydrate-derived isopropylidene compounds but are absent in sulfonyl- or triazole-containing analogues.

Physicochemical and Crystallographic Properties

Comparative Data Table

Crystallographic Considerations

- The isopropylidene-dioxy group likely induces puckering in the six-membered ring, as described by Cremer and Pople’s puckering coordinates. This contrasts with planar triazole or linear diarylheptanoid systems.

- SHELX-based refinement () is critical for resolving the (E)-configuration and stereochemical details, which are less relevant for non-chiral analogues.

Challenges in Structural Comparison

- Graph-Based Similarity Analysis : Methods like graph isomorphism (NP-hard problem) are required to compare complex substituents (e.g., isopropylidene-dioxy vs. sulfonyl groups), as bit-vector or fingerprint comparisons () may overlook stereochemical nuances.

- Lumping Strategies : Grouping this compound with other α,β-unsaturated ketones () risks oversimplification due to its unique fluorine and bicyclic substituents.

生物活性

(E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone, with the molecular formula C14H15FO4 and a molecular weight of 266.26 g/mol, is a synthetic organic compound that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The compound features an isopropylidene-dioxy group and a hydroxy-fluorophenyl moiety. Its synthesis typically involves multi-step processes utilizing various reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) under controlled conditions to ensure selective transformations .

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial for mitigating oxidative stress in cells.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

- Anticancer Properties : The mechanism of action likely involves binding to specific enzymes and receptors, influencing cellular signaling pathways, and triggering apoptosis in malignant cells .

The biological activity of this compound is thought to be mediated through its interactions with cellular targets. It may modulate enzyme activity and receptor function, leading to significant alterations in metabolic pathways. For instance, molecular docking studies have indicated strong binding affinities to certain enzyme active sites, suggesting a potential for therapeutic applications in drug development .

Case Studies

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives with similar structural features exhibited significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentration (MIC) values were notably low, indicating potent activity .

- Cytotoxicity Assessment : Research on structurally similar acylhydrazones revealed promising anticancer properties without significant toxicity to normal cell lines. This suggests that this compound may also have a favorable safety profile in therapeutic contexts .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxyflavone | Contains a flavonoid backbone | Exhibits strong antioxidant properties |

| 5-Fluoro-2-hydroxyacetophenone | Similar hydroxyfluorophenyl group | Known for its use in synthetic organic chemistry |

| Isopropylidene-dioxy derivatives | Shares the dioxolane ring structure | Varied biological activities depending on substituents |

This comparative analysis highlights how this compound stands out due to its specific substitution patterns and potential applications in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (E)-(4R)-4,5-Isopropylidene-dioxy-1-(2-hydroxy-5-fluorophenyl)propenone, and how can stereochemical purity be ensured?

- Methodology : The synthesis typically involves a multi-step approach, starting with protection of the diol group via isopropylidene ketal formation under anhydrous conditions (e.g., acetone and catalytic acid). Subsequent coupling of the fluorophenol moiety can be achieved using a Wittig or Horner-Wadsworth-Emmons reaction to establish the α,β-unsaturated ketone (propenone) backbone. To ensure stereochemical purity (retention of the 4R configuration), chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) may be employed.

- Validation : Confirm stereochemistry via X-ray crystallography (as demonstrated for structurally similar fluorinated propenones in Acta Cryst. studies) . Monitor reaction progress using HPLC or TLC with chiral stationary phases .

Q. What spectroscopic techniques are most effective for characterizing this compound’s functional groups and stereochemistry?

- Key Techniques :

- NMR : H and C NMR to identify aromatic protons (e.g., 2-hydroxy-5-fluorophenyl), ketone carbonyls, and isopropylidene-dioxy methyl groups. NOESY can confirm spatial proximity of stereogenic centers .

- X-ray Crystallography : Definitive assignment of absolute configuration (e.g., 4R), as shown in studies of fluorinated biphenyl propenones .

- IR Spectroscopy : Detect O–H (hydroxyl), C=O (ketone), and C–O (ether) stretches .

Q. How does the presence of the isopropylidene-dioxy group influence the compound’s solubility and stability?

- Solvency : The ketal group enhances lipophilicity, making the compound soluble in organic solvents (e.g., DCM, THF) but less so in aqueous media. This is critical for designing in vitro biological assays .

- Stability : Acidic or hydrolytic conditions may cleave the ketal, necessitating storage under anhydrous conditions. Stability studies under varying pH (e.g., 3–9) and temperatures should precede biological testing .

Advanced Research Questions

Q. What strategies can be used to analyze the compound’s potential as a precursor for bioactive derivatives (e.g., benzodiazepine analogs)?

- Methodology : Functionalize the propenone moiety via Michael addition or cyclocondensation reactions. For example, reacting with hydrazines or amines could yield pyrazoline or β-enamino ketone derivatives.

- Biological Relevance : Similar fluorinated propenones have shown activity in neurotransmitter receptor modulation (e.g., GABA), suggesting potential CNS applications. Screen derivatives using receptor-binding assays or molecular docking studies .

Q. How can researchers resolve discrepancies between computational (DFT) predictions and experimental spectroscopic data for this compound?

- Approach :

Optimize DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) to match experimental conditions (solvent, temperature) .

Cross-validate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods.

For crystallographic mismatches, re-examine hydrogen bonding or crystal packing effects not modeled in simulations .

- Case Study : A study on ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate demonstrated that DFT-refined structures aligned with X-ray data after accounting for intermolecular interactions .

Q. What experimental designs are recommended to study the compound’s reactivity under physiological conditions (e.g., in vitro enzyme assays)?

- Design Considerations :

- pH-Dependent Stability : Pre-incubate the compound in buffers (pH 4–8) and monitor degradation via LC-MS .

- Enzymatic Metabolism : Use liver microsomes or recombinant CYP450 enzymes to identify metabolites.

- Redox Activity : Electrochemical studies (cyclic voltammetry) can assess propenone’s susceptibility to reduction, which may correlate with pro-drug activation .

Data Contradiction Analysis

Q. How should conflicting results regarding the compound’s biological activity (e.g., receptor antagonism vs. agonism) be addressed?

- Troubleshooting Steps :

Verify compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Replicate assays in orthogonal systems (e.g., cell-based vs. cell-free assays).

Perform dose-response curves to differentiate partial agonism from antagonism.

- Example : A study on benzodiazepine derivatives highlighted that subtle structural changes (e.g., fluorine position) drastically alter receptor affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。